(3-phenylmethoxyphenyl) Benzoate
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Overview
Description
(3-phenylmethoxyphenyl) Benzoate is an organic compound with the molecular formula C20H16O3 It is a derivative of benzoic acid and phenylmethoxyphenyl, characterized by the presence of a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-phenylmethoxyphenyl) Benzoate typically involves the esterification of 3-phenylmethoxyphenol with benzoic acid or its derivatives. One common method is the reaction of 3-phenylmethoxyphenol with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-phenylmethoxyphenyl) Benzoate undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Bromine (Br2) in the presence of a Lewis acid such as iron(III) bromide (FeBr3).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Brominated phenylmethoxyphenyl benzoate.
Scientific Research Applications
(3-phenylmethoxyphenyl) Benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of liquid crystalline materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (3-phenylmethoxyphenyl) Benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid and phenylmethoxyphenol, which may interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenyl Benzoate: Similar structure but lacks the methoxy group.
Benzyl Benzoate: Contains a benzyl group instead of the phenylmethoxy group.
Methyl Benzoate: Contains a methyl ester group instead of the phenylmethoxy group.
Uniqueness
(3-phenylmethoxyphenyl) Benzoate is unique due to the presence of the phenylmethoxy group, which can influence its reactivity and interactions. This structural feature can enhance its solubility, stability, and potential biological activity compared to other benzoate derivatives.
Properties
IUPAC Name |
(3-phenylmethoxyphenyl) benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c21-20(17-10-5-2-6-11-17)23-19-13-7-12-18(14-19)22-15-16-8-3-1-4-9-16/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDYCOFGRDGKDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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